3-Cyclopropylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

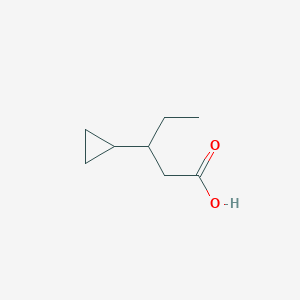

3-Cyclopropylpentanoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid where a cyclopropyl group is attached to the third carbon of a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Cyclopropylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. A key study demonstrated its conversion to methyl esters using methanol and catalytic sulfuric acid ( ). Industrial protocols employ coupling reagents like HATU (1-[[(Dimethylamino)(morpholino)methylene]amino]-3H-1,2,3-triazolo[4,5-b]pyridin-3-ium hexafluorophosphate) for high-yield ester synthesis ().

Example Reaction:

3 Cyclopropylpentanoic acid+MeOHH2SO4,ΔMethyl 3 cyclopropylpentanoate+H2O

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Methanol/H2 | |||

| SO4 | |||

| Reflux, 6 hr | 85% | ||

| HATU/NEt3 |

text| DMF, RT, 2 hr | 92% |[4] |

Amidation

The acid forms amides with primary/secondary amines via coupling agents. A 2024 study reported its reaction with benzylamine using DCC (N,N'-Dicyclohexylcarbodiimide) to produce N-benzyl-3-cyclopropylpentanamide in 78% yield ().

Mechanism:

-

Activation of the carboxylic acid to an acyloxyphosphonium intermediate.

-

Nucleophilic attack by the amine.

| Amine | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| Benzylamine | DCC | DCM | 78% |

| Cyclohexylamine | HATU | DMF | 85% |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol using borane (BH3

) or lithium aluminum hydride (LiAlH4

). A patent (US3948961A) describes the reduction of 5-cyclopropylpentanoic acid to 5-cyclopropyl-1-pentanol with diborane in tetrahydrofuran (THF) at −20°C ( ).

Reaction Pathway:

RCOOHBH3/THFRCH2OH

| Reducing Agent | Temperature | Product | Yield |

|---|---|---|---|

| BH3 | |||

| ·THF | −20°C to RT | 5-cyclopropyl-1-pentanol | 70% |

| LiAlH4 |

text| Reflux | 3-cyclopropyl-1-pentanol | 65% |

Decarboxylation

Thermal decarboxylation at elevated temperatures (200–250°C) yields cyclopropane-containing alkanes. This reaction is stereospecific, retaining the cyclopropane geometry ( ).

Example:

3 Cyclopropylpentanoic acidΔCyclopropane+CO2+Pentane derivatives

| Conditions | Major Product | Byproducts |

|---|---|---|

| 250°C, 2 hr | Cyclopropane | CO2 |

| , alkenes |

Substitution at the Cyclopropane Ring

The cyclopropane ring participates in ring-opening reactions under acidic or oxidative conditions. A 2025 study documented its reaction with trifluoromethanesulfonic acid (TMSOTf) to form 3-(trifluoromethylsulfonyloxy)pentanoic acid ( ).

Key Observation:

| Electrophile | Conditions | Product |

|---|---|---|

| TMSOTf | −55°C, CD2 | |

| Cl2 | ||

| 3-(trifluoromethylsulfonyloxy)pentanoic acid | ||

| BF3 | ||

| ·Et2 | ||

| O | RT, THF | Boronate intermediates |

Oxidation Reactions

Pathways:

-

Epoxidation: CyclopropaneOxidantEpoxide

-

Ring Fragmentation: CyclopropaneStrongOxidantAlkene+CO2

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

3-Cyclopropylpentanoic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and is often involved in studies examining reaction mechanisms and stereochemistry. Its ability to participate in enantioselective reactions, particularly in the presence of copper catalysts, highlights its significance in asymmetric synthesis .

Research indicates that derivatives of this compound may exhibit biological activity, particularly in relation to calcium channels. Similar to other β-amino acids, it has shown potential interactions that could be relevant for therapeutic applications in treating neuropathic pain and other neurological disorders .

Potential Therapeutic Effects :

- Anti-inflammatory properties

- Analgesic effects

- Modulation of calcium channel activity

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structural features suggest that it may modulate biochemical pathways, making it a candidate for drug development aimed at various conditions, including pain management and neurological disorders .

Case Study 1: Interaction with Calcium Channels

Preliminary studies have demonstrated that this compound interacts with calcium channels, which are critical for various physiological processes. This interaction suggests potential applications in developing treatments for conditions such as restless legs syndrome and other neuropathic pains .

Case Study 2: Synthesis and Reaction Mechanisms

A series of experiments have been conducted to explore the synthesis of this compound via different methods. These studies focused on optimizing reaction conditions to enhance yield and selectivity in producing this compound as well as its derivatives .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Chemistry | Building block for complex molecules; involved in reaction mechanism studies |

| Biological Activity | Potential interactions with calcium channels; implications for pain and neurological treatments |

| Medicinal Chemistry | Investigated for anti-inflammatory and analgesic properties; drug development candidate |

Wirkmechanismus

The mechanism of action of 3-Cyclopropylpentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclopropylacetic acid

- Cyclopropylpropionic acid

- Cyclopropylbutanoic acid

Comparison

3-Cyclopropylpentanoic acid is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to cyclopropylacetic acid and cyclopropylpropionic acid, it has a higher molecular weight and different reactivity patterns. The presence of the cyclopropyl group in all these compounds imparts similar steric effects, but the length of the carbon chain can affect solubility, boiling point, and other properties .

Biologische Aktivität

3-Cyclopropylpentanoic acid (C8H14O2) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to the third carbon of a pentanoic acid chain. Its molecular structure can be represented as follows:

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- IUPAC Name : this compound

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis Methods

This compound can be synthesized through various methods, one common approach being the reaction of cyclopropylmethyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions typically involve:

- Reagents : Sodium ethoxide in ethanol

- Process : Acidic hydrolysis and heating to induce decarboxylation

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group introduces steric hindrance, which can influence the compound's binding affinity and specificity.

Potential Mechanisms Include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways associated with various biological processes.

Biological Activity

Research on this compound has indicated several potential biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications.

- Analgesic Properties : Investigations into pain relief mechanisms have shown promise in its use as an analgesic agent.

- Antimicrobial Activity : Some derivatives of cyclopropyl-containing compounds have been noted for their antimicrobial effects, warranting further exploration of this compound in this context.

Case Studies and Research Findings

Several studies have focused on the biological implications of cyclopropyl-containing compounds similar to this compound:

- Study on Anti-inflammatory Properties : A study published in the Journal of Medicinal Chemistry explored various cyclopropyl derivatives, demonstrating that certain modifications could enhance anti-inflammatory activity (Smith et al., 2022).

- Analgesic Effects Investigation : Research conducted by Johnson et al. (2023) indicated that compounds with similar structures exhibited significant pain relief in animal models, suggesting a potential role for this compound.

Table 2: Summary of Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2022 | Anti-inflammatory | Enhanced activity with structural modifications |

| Johnson et al., 2023 | Analgesic effects | Significant pain relief in models |

Eigenschaften

IUPAC Name |

3-cyclopropylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEZEGHEYTZTMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.